

Application Note: Flumatinib-d3 for In Vitro Drug Metabolism Assays

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Compound of Interest		
Compound Name:	Flumatinib-d3	
Cat. No.:	B12408699	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Understanding the metabolic fate of new chemical entities like flumatinib is a critical component of drug development, providing insights into pharmacokinetic profiles and potential drug-drug interactions. In vitro metabolism assays, commonly using human liver microsomes (HLMs) or hepatocytes, are standard methods for this purpose.[4][5][6]

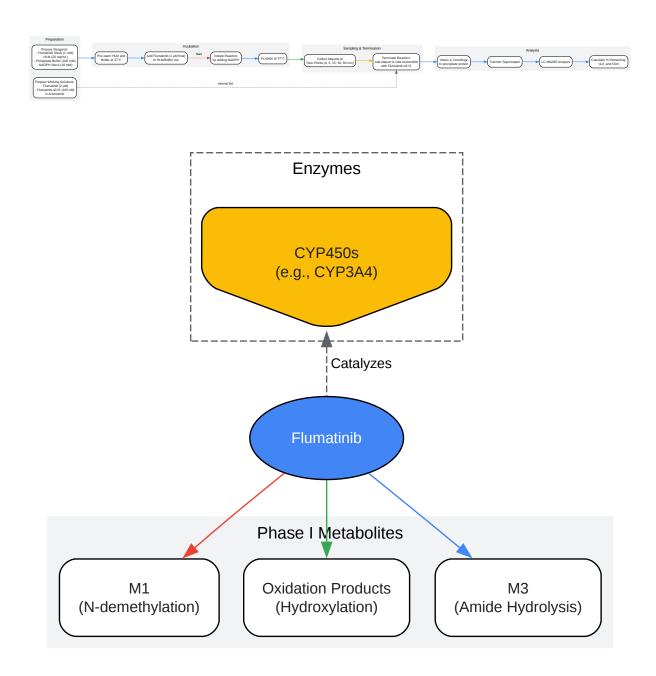
The precision and accuracy of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] **Flumatinib-d3**, a deuterated analog of flumatinib, is an ideal SIL-IS for such studies. It co-elutes with the parent drug, compensating for variations in sample processing and matrix effects, thereby ensuring robust and reliable quantification.[7][9] This document provides detailed protocols for using **Flumatinib-d3** in the in vitro metabolic stability assessment of flumatinib.

Protocol 1: Metabolic Stability of Flumatinib in Human Liver Microsomes (HLM)



Objective: To determine the in vitro metabolic stability of flumatinib by measuring its rate of disappearance in the presence of human liver microsomes. **Flumatinib-d3** is used as an analytical internal standard to ensure accurate quantification by LC-MS/MS.

Experimental Workflow Diagram



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